![molecular formula C11H21ClN2O2 B592291 tert-ブチル 4,7-ジアザスピロ[2.5]オクタン-7-カルボン酸塩酸塩 CAS No. 1462383-16-9](/img/structure/B592291.png)
tert-ブチル 4,7-ジアザスピロ[2.5]オクタン-7-カルボン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride: is a synthetic organic compound known for its unique spirocyclic structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is used as a building block for the synthesis of complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for bioactive molecules that can modulate biological pathways.
Medicine
In medicine, it serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders, such as triazolopyridines .
Industry
Industrially, it is used in the production of fine chemicals and as a reagent in various chemical processes.
作用機序
Target of Action
It is used in the preparation of various compounds that act as inhibitors for different targets .
Mode of Action
It is known to be a precursor in the synthesis of other compounds, which suggests that its mode of action may be dependent on the final compound it is used to create .
Biochemical Pathways
The compound is involved in the synthesis of triazolopyridines . These are heterocyclic compounds that have been studied for their potential in the treatment or prevention of neurological and psychiatric disorders .
Pharmacokinetics
It is known to have high gi absorption and is a p-gp substrate .
Result of Action
It is used in the preparation of compounds that have potential therapeutic effects in neurological and psychiatric disorders .
Action Environment
The compound is stable under normal temperatures and pressures . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 1,1-cyclopropanedicarboxylic acid diethyl ester.
Cyclization: This intermediate undergoes cyclization to form 1,1-cyclopropanedicarboxylic acid monoethyl ester.
Hofmann Rearrangement: The monoethyl ester is then subjected to Hofmann rearrangement to yield 1-tert-butoxycarbonylamino-1-cyclopropanecarboxylic acid ethyl ester.
Hydrolysis: This ester is hydrolyzed to produce 1-tert-butoxycarbonylamino-1-cyclopropanecarboxylic acid.
Acylation: The resulting acid is acylated with ethyl glycinate to form 1-tert-butoxycarbonylamino-1-cyclopropanecarbonylaminoacetic acid ethyl ester.
Cyclization: The compound undergoes another cyclization with ethylene glycol to form 5,8-dioxo-4,7-diazaspiro[2.5]octane.
Reduction: This intermediate is reduced to yield 4,7-diazaspiro[2.5]octane.
Final Step: The final product, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, is obtained by reacting with di-tert-butyl dicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the spiro carbon.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis conditions are employed, often using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
類似化合物との比較
Similar Compounds
- tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
- tert-Butyl 4,7-diazaspiro[2.5]octane-6-carboxylate
Uniqueness
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is unique due to its specific spiro linkage at the 7-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it particularly useful in the synthesis of certain pharmaceuticals and bioactive molecules.
生物活性
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride (CAS No. 1462383-16-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₁H₂₁ClN₂O₂
- Molecular Weight : 248.75 g/mol
- CAS Number : 1462383-16-9
- Purity : ≥95%
The biological activity of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Its spirocyclic structure is believed to contribute to its binding affinity and selectivity.
Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 4,7-diazaspiro[2.5]octane derivatives exhibit significant antimicrobial properties. For instance, studies on related diazaspiro compounds have shown efficacy against various pathogens, suggesting that this compound may also possess similar properties.
Anti-Parasitic Activity
A notable study evaluated the anti-parasitic effects of related compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated that certain analogs demonstrated a marked reduction in parasitemia in infected mice, highlighting the potential for developing new treatments for this disease .
Compound ID | T.brucei EC50 (μM) | Aqueous Solubility (μM) | Human PPB (%) | HLM Clint (μL/min/mg) |
---|---|---|---|---|
1 | 0.43 ± 0.015 | 44 | 87 | 180 |
2 | <0.03 | >100 | <95 | <8.6 |
Neuroprotective Effects
Some studies have suggested that diazaspiro compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This opens avenues for exploring their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
-
Study on Solubility and Bioavailability :
A study focused on optimizing the solubility and bioavailability of diazaspiro compounds found that structural modifications significantly influenced these pharmacokinetic properties. The introduction of polar functional groups improved solubility without compromising biological activity . -
Synthesis and Structure-Activity Relationship (SAR) :
A detailed SAR analysis revealed that variations in the substituents on the diazaspiro framework affected both potency and selectivity against specific biological targets. This information is crucial for guiding future drug design efforts . -
In Vivo Efficacy :
In vivo studies demonstrated that certain derivatives of tert-butyl 4,7-diazaspiro[2.5]octane were effective at doses lower than previously reported for other classes of anti-parasitic drugs, indicating a promising therapeutic window .
特性
IUPAC Name |
tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11;/h12H,4-8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGINIPKPAJNCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462383-16-9 |
Source
|
Record name | tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。